4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.16885622 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Activity and Potential Applications
Hypersensitivity and Allergy Research : Propyphenazone, a drug closely related to the pyrazolone family, has been found to elicit IgE-mediated anaphylaxis, suggesting its potential as a sensitizing agent in allergy research (Himly et al., 2003).
Anti-inflammatory, Antioxidant, and Antimicrobial Properties : Novel pyrazole chalcones, similar in structure to the chemical , have shown promise as anti-inflammatory, antioxidant, and antimicrobial agents, indicating potential applications in treating various conditions (Bandgar et al., 2009).
Platelet Antiaggregating and Analgesic Activities : Certain pyrazolone derivatives have exhibited platelet antiaggregating activity, alongside moderate antihypertensive, local anesthetic, analgesic, and antiinflammatory activities, suggesting their use in cardiovascular and pain management research (Bondavalli et al., 1992).
Optical Properties for Material Science : Studies on antipyrine derivatives thin films have revealed interesting optical properties, hinting at potential applications in material science and photonic devices (El-Ghamaz et al., 2017).
Schiff Base Ligands in Coordination Chemistry : Schiff base ligands derived from pyrazolone compounds have been explored for their tautomeric equilibria and crystal structure, implying uses in coordination chemistry and molecular design (Hayvalı et al., 2010).
Tautomerism in Curcuminoid NH-Pyrazoles : Investigation of NH-pyrazole structures, including tautomerism, provides insight valuable for medicinal chemistry and the design of bioactive molecules (Cornago et al., 2009).
Corrosion Inhibition : Schiff base compounds derived from pyrazolone have demonstrated efficacy in inhibiting steel corrosion, highlighting their potential application in industrial material protection (Emregül & Hayvalı, 2006).
Molecular Conformation and Hydrogen Bonding : Pyrazolone derivatives have been studied for their molecular conformation and hydrogen bonding, offering insights useful in the development of new pharmaceuticals (Narayana et al., 2016).
Properties
IUPAC Name |
4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-21(22(27)25(24(15)2)17-8-6-5-7-9-17)23-13-12-18(26)16-10-11-19(28-3)20(14-16)29-4/h5-14,23H,1-4H3/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGZNZDHSBZQN-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=CC(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N/C=C/C(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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